![molecular formula C17H19FN2O3S B10763823 Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B10763823.png)

Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ML316 ist ein Thiohydantoinderivat, das aufgrund seiner starken antifungalen Eigenschaften große Aufmerksamkeit erregt hat. Es hemmt selektiv den mitochondrialen Phosphatträger Mir1, wodurch es gegen arzneimittelresistente Candida-Arten wirksam ist . Diese Verbindung hat sich als vielversprechend erwiesen, um die Pilzlast zu reduzieren und die Wirksamkeit bestehender Antimykotika zu verbessern .

Vorbereitungsmethoden

Obwohl spezifische industrielle Herstellungsverfahren für ML316 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des oben beschriebenen Synthesewegs beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelsysteme, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML316 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Diese Reaktionen sind entscheidend für die Modifizierung seiner biologischen Aktivität und die Verbesserung seiner Selektivität.

Häufige Reagenzien und Bedingungen

Isothiocyanate: Werden bei der Bildung des Thiohydantoinkernes verwendet.

Aminosäurederivate: Dienen als Ausgangsstoffe für die Synthese.

para-Fluorphenyl-Derivate: Werden in den Substitutionsreaktionen verwendet, um die Wirksamkeit zu erhöhen.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist ML316 selbst, das durch seinen Thiohydantoinkern und die para-Fluorphenyl-Substitution gekennzeichnet ist, die seine antifungalen Eigenschaften verleihen.

Wissenschaftliche Forschungsanwendungen

ML316 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Sonde verwendet, um den mitochondrialen Phosphattransport und seine Hemmung zu untersuchen.

Biologie: Wird in der Forschung zur Pilzpathogenese und zu den Mechanismen der Arzneimittelresistenz eingesetzt.

Medizin: Wird auf sein Potenzial als Therapeutikum gegen arzneimittelresistente Pilzinfektionen untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antimykotika und Behandlungen für Pilzinfektionen.

Wirkmechanismus

ML316 entfaltet seine Wirkung durch selektive Hemmung des mitochondrialen Phosphatträgers Mir1 in Pilzen. Diese Hemmung stört die mitochondriale Funktion, was zu einem verminderten Sauerstoffverbrauch und einer ungewöhnlichen metabolischen Katastrophe führt, die durch Citrat-Akkumulation und Zelltod gekennzeichnet ist . Das molekulare Ziel von ML316 ist das Mir1-Protein, und sein Weg beinhaltet die Störung der mitochondrialen Atmung, die für die Lebensfähigkeit von Pilzen entscheidend ist .

Wirkmechanismus

ML316 exerts its effects by selectively inhibiting the mitochondrial phosphate carrier Mir1 in fungi. This inhibition disrupts mitochondrial function, leading to diminished oxygen consumption and an unusual metabolic catastrophe marked by citrate accumulation and cell death . The molecular target of ML316 is the Mir1 protein, and its pathway involves the disruption of mitochondrial respiration, which is crucial for fungal viability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Enzalutamid: Ein Androgen-Rezeptor-Antagonist mit einem ähnlichen Thiohydantoinkern.

Fluconazol: Ein weit verbreitetes Antimykotikum, dessen Wirksamkeit ML316 in der Kombinationstherapie verbessern kann.

Einzigartigkeit von ML316

ML316 ist einzigartig aufgrund seiner selektiven Hemmung des mitochondrialen Phosphatträgers Mir1, der kein häufiges Ziel für bestehende Antimykotika ist. Diese Selektivität ermöglicht es ML316, arzneimittelresistente Candida-Arten bei Nanomolar-Konzentrationen effektiv abzutöten, ohne offensichtliche Toxizität für Säugetierzellen zu zeigen . Seine Fähigkeit, die Wirksamkeit anderer Antimykotika wie Fluconazol zu verbessern, unterscheidet es zusätzlich von anderen Verbindungen .

Eigenschaften

Molekularformel |

C17H19FN2O3S |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

ethyl 1-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate |

InChI |

InChI=1S/C17H19FN2O3S/c1-2-23-16(22)19-14(21)17(10-4-3-5-11-17)20(15(19)24)13-8-6-12(18)7-9-13/h6-9H,2-5,10-11H2,1H3 |

InChI-Schlüssel |

VKKQLIVQLTYLGF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)N1C(=O)C2(CCCCC2)N(C1=S)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

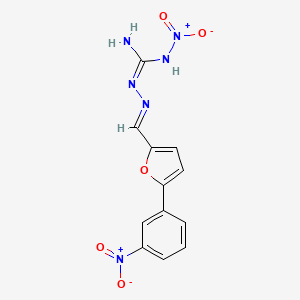

![1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763740.png)

![(20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl) 4-nitrobenzoate](/img/structure/B10763757.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-ethoxyethyl)-3-oxo-1H-isoindole-4-carboxamide](/img/structure/B10763765.png)

![N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763770.png)

![3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10763784.png)

![methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate](/img/structure/B10763790.png)

![1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763797.png)

![6-(2,3-Dichlorobenzyl)-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10763798.png)

![2-{[5,7-dimethyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}-N-(2-piperazin-1-ylethyl)acetamide](/img/structure/B10763817.png)

![3-[(2,6-Difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid](/img/structure/B10763821.png)

![N-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamido)phenyl)cyclopropanecarboxamide](/img/structure/B10763822.png)